Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)-

Description

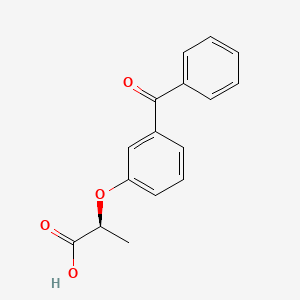

Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- (CAS: 74168-03-9) is a chiral organic compound characterized by a propanoic acid backbone substituted with a 3-benzoylphenoxy group at the second carbon in the (S)-configuration. Its molecular formula is C₁₆H₁₄O₄ (calculated based on structural analysis), though its lysine salt form (C₂₂H₂₈N₂O₆) is commercially available as a building block for pharmaceutical synthesis .

Properties

CAS No. |

117852-26-3 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(2S)-2-(3-benzoylphenoxy)propanoic acid |

InChI |

InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 |

InChI Key |

YGXYIWJVXOILPG-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- can be achieved through several methods. One common approach involves the reaction of 3-benzoylphenol with (S)-2-bromopropanoic acid under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a dual-mechanism drug, targeting both cyclooxygenases and matrix metalloproteinases.

Biological Studies: The compound exhibits anti-inflammatory and anticancer activities, making it a candidate for further biological research.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- involves its interaction with specific molecular targets. It inhibits cyclooxygenases, which are enzymes involved in the inflammatory response. Additionally, it targets matrix metalloproteinases, which play a role in tissue remodeling and cancer progression . The compound’s dual inhibition mechanism makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenoxypropanoic Acid Derivatives

The compound belongs to a broader class of phenoxypropanoic acid derivatives, which exhibit diverse biological activities depending on substituents. Key analogs include:

Structural Insights :

- The 3-benzoylphenoxy group in the target compound enhances steric bulk and lipophilicity compared to simpler methyl or methoxy substituents in analogs like 2-(4-methylphenoxy)-propanoic acid. This may improve membrane permeability but reduce aqueous solubility .

Pharmacological Analogs

Anti-Inflammatory Agents

- Ibuprofen and Naproxen are propionic acid derivatives with well-established roles as NSAIDs. While the target compound shares the (S)-configured propanoic acid backbone, its benzoylphenoxy group diverges from the arylpropionic acid structure of these drugs, suggesting distinct target selectivity .

- 3-{5-[4-(Cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzoxazol-6-yl)methoxy]phenyl} propanoic acid () is another benzophenone-containing analog detected in human blood.

Antifungal Derivatives

- (S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3,5-dimethylphenoxy) acetyl)-1H-indol-3-yl) propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl) propanoic acid () demonstrates antifungal activity against C. albicans. The target compound’s benzoyl group may similarly interact with fungal cell membranes or enzymes, though this requires validation .

Physicochemical Properties

| Property | Target Compound | Naproxen | 2-(4-Methylphenoxy)-propanoic acid |

|---|---|---|---|

| Molecular Weight | ~270.28 g/mol | 230.26 g/mol | 180.20 g/mol |

| LogP (Predicted) | ~3.5 (high) | 3.18 | 1.8 |

| Water Solubility | Low | 15.9 mg/L | Moderate |

| Key Functional Groups | Benzophenone, carboxylic acid | Methoxynaphthyl, carboxylic acid | Methylphenoxy, carboxylic acid |

Biological Activity

Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammation. This compound features a propanoic acid backbone and a 3-benzoylphenoxy moiety, which enhances its pharmacological properties and solubility. The following sections detail its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

- Molecular Formula : C15H14O3

- Molecular Weight : Approximately 242.27 g/mol

Research indicates that Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- may exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the synthesis of prostaglandins, which mediate inflammatory responses. The structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) suggest its effectiveness in treating inflammatory conditions such as arthritis.

Analgesic and Anti-inflammatory Effects

Studies have demonstrated that Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- exhibits significant analgesic and anti-inflammatory properties. In animal models, it has been shown to reduce edema and pain responses effectively:

- Case Study: Rat Paw Edema Model

Antitumor Activity

Emerging research has explored the anticancer potential of derivatives related to Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)-. A study involving molecular docking and biological assays revealed moderate antitumor activity against various human cancer cell lines:

- In Vitro Antitumor Activity

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other compounds sharing structural features with Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)-. The following table summarizes key findings:

| Compound Name | Activity Type | Inhibition Rate (%) | Mechanism of Action |

|---|---|---|---|

| Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- | Anti-inflammatory | Significant reduction in edema | COX inhibition |

| Ketoprofen | Anti-inflammatory | Up to 30% | COX inhibition |

| Ibuprofen | Anti-inflammatory | Up to 40% | COX inhibition |

| Aspirin | Anti-inflammatory | Up to 50% | COX inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(3-benzoylphenoxy)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound’s synthesis typically involves esterification or nucleophilic substitution reactions. For example, coupling 3-benzoylphenol with a chiral propanoic acid derivative (e.g., (S)-2-hydroxypropanoic acid) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can preserve stereochemistry . Solvent choice (e.g., THF vs. DMF) and temperature (0–25°C) critically impact reaction efficiency and enantiomeric excess. Post-synthesis, chiral HPLC or polarimetry is essential to verify stereopurity .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the benzoylphenoxy group’s position and propanoic acid backbone.

- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

- Chiral analytical techniques : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to assess enantiomeric purity .

Q. What are the key solubility and stability considerations for handling (2S)-2-(3-benzoylphenoxy)propanoic acid in experimental settings?

- Methodology : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) but may hydrolyze in aqueous basic conditions. Stability tests under varying pH (4–9) and temperatures (−20°C to 25°C) are recommended. Use lyophilization for long-term storage to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodology : Discrepancies may arise from impurities or stereochemical variability. Implement:

- Batch consistency checks : LC-MS to confirm purity (>98%) and exclude degradants.

- Structure-activity relationship (SAR) studies : Compare the (2S)-enantiomer with its (2R)-counterpart in assays (e.g., enzyme inhibition) to isolate stereospecific effects .

- Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like ) to identify trends .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking simulations : Use software like AutoDock Vina to model interactions between the benzoylphenoxy group and target binding pockets.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Mutagenesis studies : Identify critical residues in the target protein influencing binding .

Q. What strategies optimize the compound’s derivatization for enhanced pharmacokinetic properties?

- Methodology :

- Prodrug design : Esterify the carboxylic acid group to improve membrane permeability (e.g., methyl or pivaloyloxymethyl esters) .

- Metabolic stability assays : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation.

- Pharmacophore modeling : Prioritize substituents that balance lipophilicity (logP) and solubility (cLogS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.